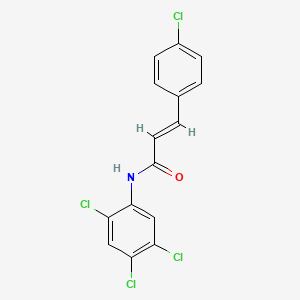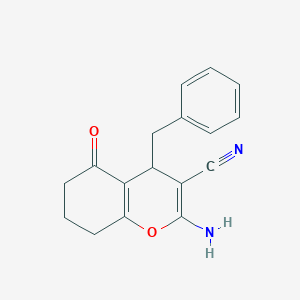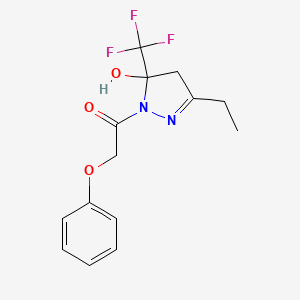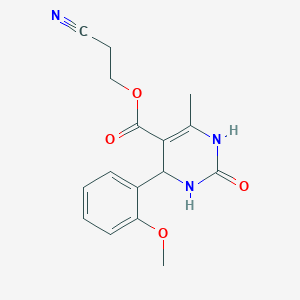![molecular formula C23H23NO2 B5129551 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B5129551.png)
9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole, also known as MBC, is a synthetic compound that belongs to the carbazole family. It is a potential candidate for the development of new drugs for the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole is not fully understood, but it is believed to act through multiple pathways. 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. It also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole has been found to modulate the expression of various genes and proteins involved in cancer progression and neurodegeneration.
Biochemical and Physiological Effects:
9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole has been found to have several biochemical and physiological effects. It has been shown to reduce the proliferation of cancer cells, induce cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels). 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole also has antioxidant properties and can protect cells from oxidative stress. In neurodegenerative diseases, 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole has been found to protect neurons from apoptosis, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole. One potential area of research is the development of new formulations of 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole that can improve its solubility and bioavailability. Another area of research is the identification of new targets for 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole in cancer and neurodegenerative diseases. Additionally, the combination of 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole with other drugs or therapies may improve its effectiveness in vivo. Finally, further studies are needed to evaluate the safety and toxicity of 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole in vivo.
Synthesemethoden
9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole can be synthesized through a multistep process that involves the coupling of 3-methoxyphenol with 4-bromobutylamine, followed by cyclization of the resulting intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as an anticancer agent, especially against breast, lung, and prostate cancer cells. 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole has also been found to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
9-[4-(3-methoxyphenoxy)butyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-25-18-9-8-10-19(17-18)26-16-7-6-15-24-22-13-4-2-11-20(22)21-12-3-5-14-23(21)24/h2-5,8-14,17H,6-7,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFZSUZMPONGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(3-Methoxyphenoxy)butyl]carbazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5129474.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5129483.png)




![1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5129503.png)


![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinylmethyl)piperazine](/img/structure/B5129517.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-9-oxo-9H-fluorene-2-sulfonamide](/img/structure/B5129535.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide](/img/structure/B5129539.png)

![N-[2-(dimethylamino)ethyl]-N-methyl-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129554.png)